molecular formula C32H22FNO2 B4737580 2-(1-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}BENZO[F]QUINOLIN-3-YL)PHENOL

2-(1-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}BENZO[F]QUINOLIN-3-YL)PHENOL

Cat. No.: B4737580
M. Wt: 471.5 g/mol
InChI Key: GVQPGOFRSIKLAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-{4-[(2-Fluorophenyl)methoxy]phenyl}benzo[f]quinolin-3-yl)phenol is a complex organic compound that features a quinoline core substituted with a phenol group and a fluorophenyl methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{4-[(2-Fluorophenyl)methoxy]phenyl}benzo[f]quinolin-3-yl)phenol typically involves multi-step organic reactions. One common approach is the condensation of 2-fluorophenyl methanol with a suitable phenyl benzoquinoline derivative under controlled conditions. The reaction may require catalysts such as palladium or copper complexes to facilitate the coupling reactions. Solvents like dimethylformamide (DMF) or toluene are often used to dissolve the reactants and control the reaction environment.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process. Purification steps such as recrystallization or chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(1-{4-[(2-Fluorophenyl)methoxy]phenyl}benzo[f]quinolin-3-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The quinoline core can be reduced under hydrogenation conditions.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(1-{4-[(2-Fluorophenyl)methoxy]phenyl}benzo[f]quinolin-3-yl)phenol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and proteins.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(1-{4-[(2-Fluorophenyl)methoxy]phenyl}benzo[f]quinolin-3-yl)phenol involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which can lead to cell death in cancer cells. Additionally, it can bind to specific proteins, inhibiting their activity and affecting cellular pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) terephthalate: Used as a plasticizer with similar structural features.

    Dichloroaniline: An aniline derivative with similar aromatic substitution patterns.

Uniqueness

2-(1-{4-[(2-Fluorophenyl)methoxy]phenyl}benzo[f]quinolin-3-yl)phenol is unique due to its combination of a quinoline core with a phenol and fluorophenyl methoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science, where such structural features are desirable.

Properties

IUPAC Name

2-[1-[4-[(2-fluorophenyl)methoxy]phenyl]benzo[f]quinolin-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H22FNO2/c33-28-11-5-2-8-23(28)20-36-24-16-13-22(14-17-24)27-19-30(26-10-4-6-12-31(26)35)34-29-18-15-21-7-1-3-9-25(21)32(27)29/h1-19,35H,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVQPGOFRSIKLAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=CC(=N3)C4=CC=CC=C4O)C5=CC=C(C=C5)OCC6=CC=CC=C6F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H22FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}BENZO[F]QUINOLIN-3-YL)PHENOL
Reactant of Route 2
Reactant of Route 2
2-(1-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}BENZO[F]QUINOLIN-3-YL)PHENOL
Reactant of Route 3
Reactant of Route 3
2-(1-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}BENZO[F]QUINOLIN-3-YL)PHENOL
Reactant of Route 4
Reactant of Route 4
2-(1-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}BENZO[F]QUINOLIN-3-YL)PHENOL
Reactant of Route 5
2-(1-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}BENZO[F]QUINOLIN-3-YL)PHENOL
Reactant of Route 6
2-(1-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}BENZO[F]QUINOLIN-3-YL)PHENOL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.